

SID 7969543 administration and dosage for animal studies

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Compound of Interest

Compound Name: SID 7969543

Cat. No.: B1663708

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Application Notes and Protocols for SID 7969543

For research use only.

Introduction

SID 7969543 is a potent and selective inhibitor of Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1). SF-1 is a key transcription factor involved in the regulation of adrenal and gonadal development and the synthesis of steroid hormones. As an inhibitor of SF-1, **SID 7969543** serves as a valuable research tool for investigating the physiological and pathological roles of SF-1.

These application notes provide a summary of the known in vitro characteristics of **SID 7969543** and a generalized, hypothetical protocol for its administration and use in animal studies. It is critical to note that, to date, no specific in vivo administration or dosage data for **SID 7969543** has been published in the peer-reviewed scientific literature. The provided in vivo protocols are based on studies with other small molecule inhibitors of SF-1 and should be adapted and optimized by the end-user.

In Vitro Characterization of SID 7969543

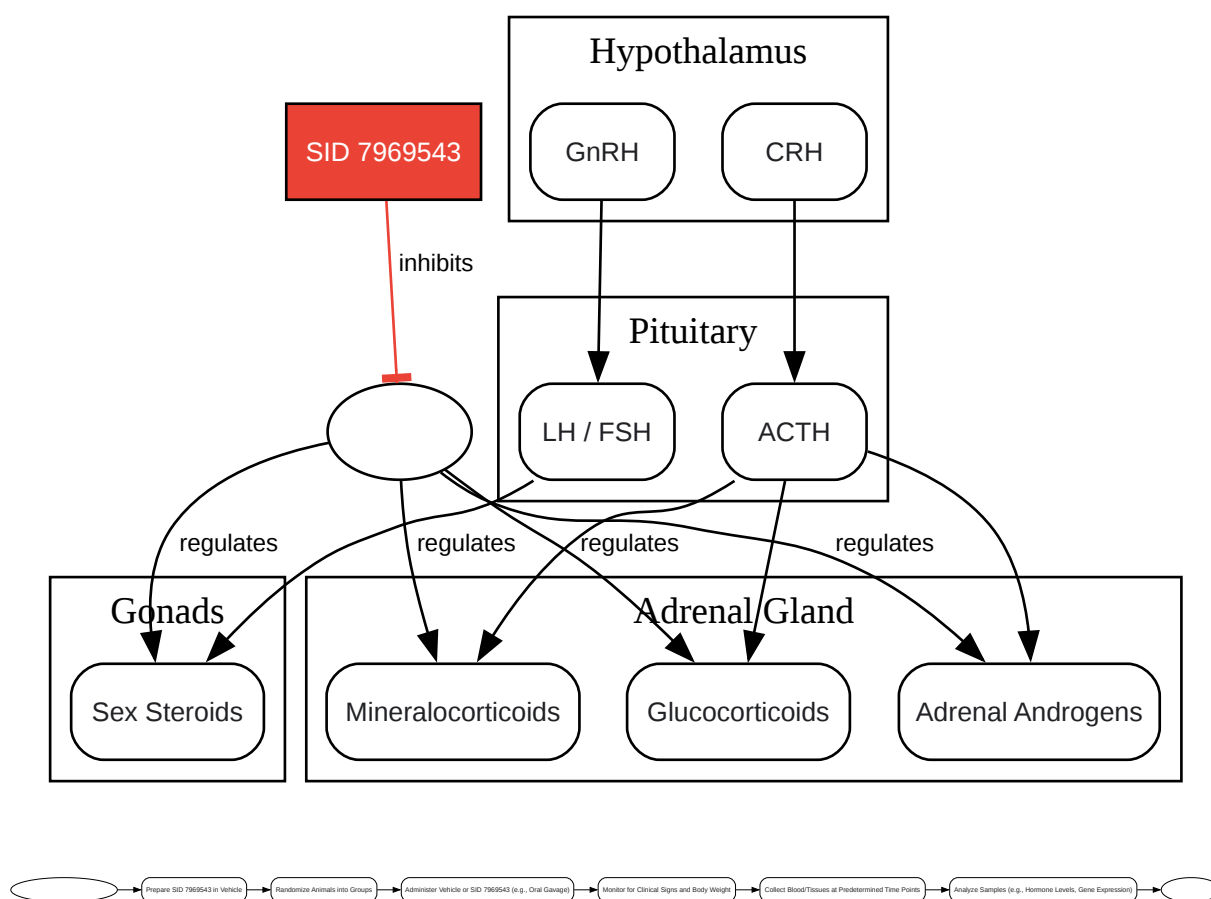
SID 7969543 is an isoquinolinone-based compound with the following chemical name: Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyloxy]propanoate.

Table 1: In Vitro Activity of SID 7969543

Parameter	Value	Cell Line/Assay Condition
SF-1 Inhibition (IC50)	0.76 μ M	Chimeric SF-1 construct transactivation assay
SF-1 Dependent Luciferase Expression Inhibition (IC50)	30 nM	HEK 293T cells
ROR α Inhibition (IC50)	> 33 μ M	Transactivation-based functional assay
VP16 Inhibition (IC50)	> 33 μ M	Transactivation-based functional assay
Molecular Weight	452.46 g/mol	-

Signaling Pathway of SF-1

SF-1 plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. It directly regulates the transcription of genes encoding steroidogenic enzymes. Inhibition of SF-1 by **SID 7969543** is expected to disrupt these pathways.



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